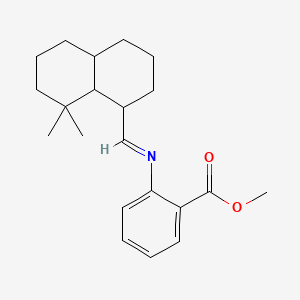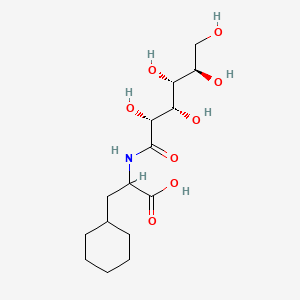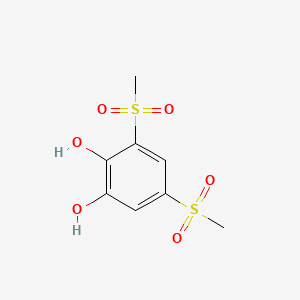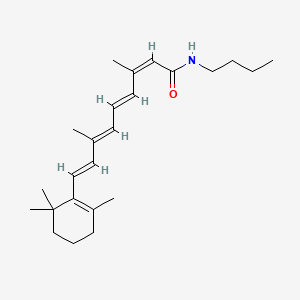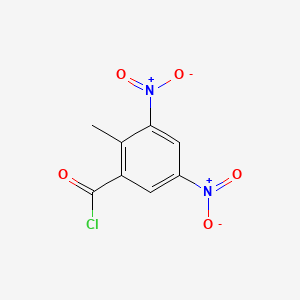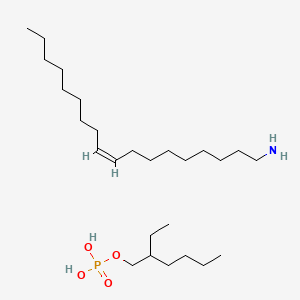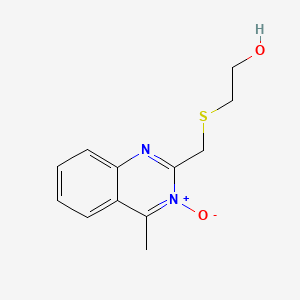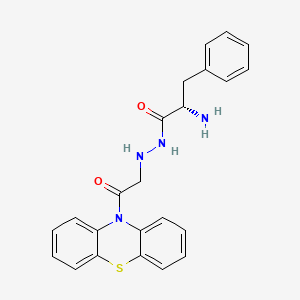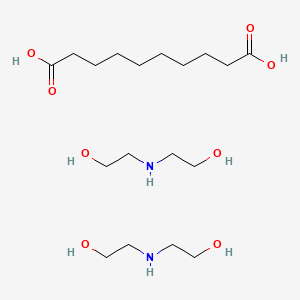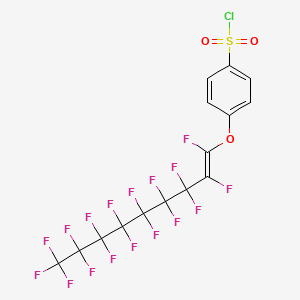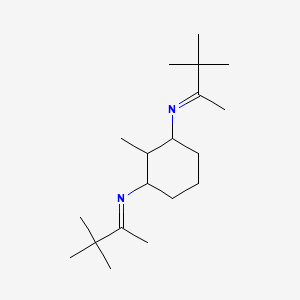
2-Methyl-N,N'-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine is a synthetic organic compound with the molecular formula C19H36N2 It is characterized by its cyclohexane core, which is substituted with two bulky trimethylpropylidene groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine typically involves the reaction of cyclohexane-1,3-diamine with 2-methyl-1,2,2-trimethylpropylidene groups under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and advanced purification techniques ensures the efficient and scalable production of 2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted cyclohexane derivatives.
Scientific Research Applications
2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s bulky substituents and cyclohexane core allow it to fit into specific binding sites, modulating the activity of its targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylcyclohexane-1,3-diamine: A similar compound with dimethyl groups instead of trimethylpropylidene groups.
Cyclohexane-1,3-diamine: The parent compound without any substituents.
N,N’-Bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine: A compound with similar substituents but without the methyl group.
Uniqueness
2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These features make it particularly useful in applications where precise molecular interactions are required.
Properties
CAS No. |
93859-13-3 |
|---|---|
Molecular Formula |
C19H36N2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
N-[3-(3,3-dimethylbutan-2-ylideneamino)-2-methylcyclohexyl]-3,3-dimethylbutan-2-imine |
InChI |
InChI=1S/C19H36N2/c1-13-16(20-14(2)18(4,5)6)11-10-12-17(13)21-15(3)19(7,8)9/h13,16-17H,10-12H2,1-9H3 |
InChI Key |
VRZMKKMBVSGAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCC1N=C(C)C(C)(C)C)N=C(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


